ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and ester functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the indole moiety, in particular, is notable for its biological activity and prevalence in natural products and pharmaceuticals.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that the compound could interact with various targets in the body.
Biochemical pathways
The compound could affect various biochemical pathways due to the broad spectrum of biological activities associated with indole derivatives .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of activities associated with indole derivatives , the compound could have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the 2-methyl-1H-indole-3-thiol. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.
Thioether Formation: The indole thiol is then reacted with 2-bromo-2-methylpropanoic acid to form the thioether linkage.
Amide Bond Formation: The resulting thioether is coupled with ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced at the ester or amide functionalities using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its indole and thiophene moieties are of particular interest for the development of new organic materials and catalysts.
Biology
Biologically, the compound’s indole structure is significant due to its presence in many bioactive molecules. It is investigated for its potential as an anti-cancer agent, given the known activity of indole derivatives in inhibiting cancer cell growth.
Medicine
In medicine, ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the indole and thiophene rings.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-thiol: Shares the indole-thiol structure but lacks the thiophene and ester functionalities.
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains the thiophene and ester groups but lacks the indole moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.
Uniqueness
Ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and ester groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-27-22(26)18-15-9-7-11-17(15)29-21(18)24-20(25)13(3)28-19-12(2)23-16-10-6-5-8-14(16)19/h5-6,8,10,13,23H,4,7,9,11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWXOTQMVAHVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.